N-cyclopentyl-2-[(4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide -

N-cyclopentyl-2-[(4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide

Catalog Number: EVT-5348001
CAS Number:
Molecular Formula: C19H19N3O2S2
Molecular Weight: 385.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Formation of the pyrimidine ring: This is frequently achieved by reacting a thiophene derivative containing an amino group with a suitable reagent like a carboxylic acid derivative or an urea derivative. [, , , , , , , ]
  • Introduction of the acetamide side chain: This often involves reacting a thieno[2,3-d]pyrimidine derivative containing a halogen atom (e.g., chlorine) with an appropriate cyclopentylamine derivative. [, ]
  • Alkylation at the sulfur atom: This step introduces the desired substituent at the sulfur atom of the thieno[2,3-d]pyrimidine core. It typically involves reacting the thione derivative with an alkyl halide in the presence of a base. [, ]
Mechanism of Action
  • Inhibition of bacterial enzymes: Certain thieno[2,3-d]pyrimidines inhibit essential bacterial enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), essential for bacterial DNA synthesis. [, ]
Applications
  • Development of novel antimicrobial agents: Thieno[2,3-d]pyrimidines have shown promising activity against various bacterial strains, including those resistant to existing antibiotics. [, , ] Further research on N-Cyclopentyl-2-[(4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide could explore its potential as a novel antibacterial agent.
  • Exploration of antitumor activity: Several thieno[2,3-d]pyrimidine derivatives have demonstrated antitumor activity against various cancer cell lines. [, , ] Investigating the antitumor potential of N-Cyclopentyl-2-[(4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide could be a potential research direction.

N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid (2)

  • Compound Description: This compound is a potent dual inhibitor of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). [] It exhibits nanomolar GI50 values against tumor cells in culture, making it a potential antitumor agent. []
  • Relevance: This compound shares the core thieno[2,3-d]pyrimidine scaffold with N-Cyclopentyl-2-[(4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide, although it features an amino group at the 2-position, an ethyl substituent at the 6-position, and a benzoyl-L-glutamic acid moiety at the 5-position. []

2-{[6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide

  • Compound Description: This compound demonstrates promising antimicrobial properties against Gram-positive and Gram-negative bacteria, as well as the Candida albicans fungal strain. [] Molecular docking studies suggest it has a high affinity for the TrmD enzyme from P. aeruginosa. []
  • Relevance: This compound shares the 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide moiety with N-Cyclopentyl-2-[(4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide, differing in the substitution at the 5- and 6-positions of the thienopyrimidine ring. []

Ethyl 3-alkyl-5-methyl-2-({2-[arylamino]-2-oxoethyl}thio)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylates

  • Compound Description: This series of compounds, containing an ethyl carboxylate group at the 6-position, showed moderate antimicrobial properties. [] Some compounds within this series, particularly those with an n-butyl substituent at the 3-position, exhibited high inhibitory activity against Candida albicans fungi. []
  • Relevance: These compounds share the core 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-yl)thio moiety with N-Cyclopentyl-2-[(4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide, while differing in the substituents at the 3-, 5-, and 6-positions on the thienopyrimidine ring. []
  • Compound Description: These derivatives are characterized by an ethyl carboxylate at the 6-position and a 1,2,4-oxadiazole ring linked to the sulfur at the 2-position. [] They exhibited moderate antimicrobial properties. []
  • Relevance: These compounds are structurally related to N-Cyclopentyl-2-[(4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide through the common 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine core and the thioacetamide group, but they differ in the substitutions at the 3-, 5-, and 6-positions of the thienopyrimidine ring system. []
  • Compound Description: This compound and its derivative, featuring a 1,2,4-oxadiazole ring directly attached to the 6-position, displayed activity against the Candida albicans fungi. []
  • Relevance: This compound and its derivative are related to N-Cyclopentyl-2-[(4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide through the common 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine scaffold, differing primarily in the substituents at the 2-, 5-, and 6-positions of the ring system. []

5-Methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-4(3H)-thione and its 4-S-alkyl derivatives

  • Compound Description: This compound and its derivatives, featuring a thione group at the 4-position and a 1,2,4-oxadiazole ring at the 6-position, exhibited activity against the Candida albicans fungi. []
  • Relevance: These compounds are structurally related to N-Cyclopentyl-2-[(4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide through the shared thieno[2,3-d]pyrimidine core, despite differences in the substituents at the 2-, 4-, 5-, and 6-positions. []
  • Compound Description: This compound, containing a phenylacetamide group at the 3-position and a 1,2,4-oxadiazole ring at the 6-position, significantly inhibited the growth of Staphylococcus aureus and Bacillus subtilis bacterial strains. []
  • Relevance: This compound is structurally similar to N-Cyclopentyl-2-[(4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide, sharing the core thieno[2,3-d]pyrimidine structure and an acetamide group, but with different substitutions at the 2-, 3-, 5-, and 6-positions of the ring system. []

N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3- d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid (4)

  • Compound Description: This compound is a potent dual inhibitor of human thymidylate synthase (TS) and human dihydrofolate reductase (DHFR). [] It is considered the most potent dual inhibitor of these enzymes known to date. []
  • Relevance: This compound shares the core thieno[2,3-d]pyrimidine scaffold with N-Cyclopentyl-2-[(4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide, featuring an amino group at the 2-position, a methyl substituent at the 6-position, and a benzoyl-L-glutamic acid moiety at the 5-position. []

2-Amino-6-methyl-5-(pyridin-4-ylthio)-3,4-dihydro-4-oxo-7H-pyrrolo [2,3-d]pyrimidine (6)

  • Relevance: While this compound features a pyrrolo[2,3-d]pyrimidine core instead of the thieno[2,3-d]pyrimidine core found in N-Cyclopentyl-2-[(4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide, it shares structural similarities in the 2-amino-4-oxo-6-methyl substitution pattern and the presence of an arylthio group at the 5-position. []
  • Compound Description: These classical 6-5 ring-fused analogues are designed as thymidylate synthase (TS) inhibitors and antitumor agents. [] They are more potent inhibitors of human TS than PDDF, ZD1694, and LY231514. [] They are not substrates for human folylpoly-gamma-glutamate synthetase (FPGS), which is a potential source of resistance to antifolates. []
  • Relevance: Although these compounds feature a pyrrolo[2,3-d]pyrimidine core, they are structurally related to N-Cyclopentyl-2-[(4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide due to the presence of a 2-amino-4-oxo-6-methyl substitution pattern, a thioaryl group at the 5-position, and a similar benzoyl-L-glutamic acid moiety. []

N-[4-[(2-amino-6-ethyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]benzoyl]-L-glutamic acid (4)

  • Compound Description: This compound is a potent dual inhibitor of human thymidylate synthase (TS) and human dihydrofolate reductase (DHFR). [] It is not a substrate for human FPGS. [] Metabolite protection studies suggest that TS is its primary target. []
  • Relevance: While this compound has a pyrrolo[2,3-d]pyrimidine core, it shares structural features with N-Cyclopentyl-2-[(4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide, such as the 2-amino-4-oxo-6-alkyl substitution pattern, an arylthio group at the 5-position, and a benzoyl-L-glutamic acid moiety. []

N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide (13 a)

  • Compound Description: This pyrazolo[3,4-d]pyrimidine derivative showed the highest antitumor activity within its series against the human breast adenocarcinoma cell line MCF7, with an IC50 value in the micromolar range. []
  • Relevance: While featuring a pyrazolo[3,4-d]pyrimidine core, this compound exhibits structural similarities to N-Cyclopentyl-2-[(4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide, particularly in the 4-oxo and 2-thioacetamide substituents on the heterocyclic core and the presence of a phenyl ring at the 5-position. []
  • Compound Description: This compound, characterized by a pyrido[2,3-d]pyrimidine moiety, was investigated for its potential antimicrobial activity, although specific results were not reported in the provided abstract. [, ]
  • Relevance: Despite the presence of a pyrido[2,3-d]pyrimidine core, this compound shares a similar structure to N-Cyclopentyl-2-[(4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide, featuring a 4-oxo-pyrimidine ring and a 5-phenyl substituent. [, ]

N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives (8a–8l)

  • Compound Description: This series of compounds incorporates a thieno[2,3-d]pyrimidine ring linked to a rhodanine moiety. [] Some compounds within this series, notably 8c, 8g, and 8h, showed potent antibacterial activity against Escherichia coli, Bacillus subtilis, Bacillus cereus, and Klebsiella pneumoniae. [] Additionally, compounds 8c and 8f exhibited good antifungal activity against Aspergillus flavus, Aspergillus niger, Penicillium marneffei, and Candida albicans. []
  • Relevance: These compounds are structurally related to N-Cyclopentyl-2-[(4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide through the presence of the thieno[2,3-d]pyrimidine scaffold and the acetamide group. []
  • Compound Description: This series of compounds, featuring a pyrrolo[2,3-c]pyrazole core linked to a benzo[d]imidazole moiety, was investigated for antimicrobial activity. []
  • Relevance: Although this series of compounds is structurally distinct from N-Cyclopentyl-2-[(4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide, they are included due to their shared focus on antimicrobial activity and the presence of the thioacetamide group. []

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]-pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxyphenyl)-acetamide (AMG 487)

  • Compound Description: This compound is a potent and selective orally bioavailable chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. [] It exhibits dose- and time-dependent pharmacokinetics in human subjects after multiple oral dosing. [] Its metabolism is primarily mediated by CYP3A, resulting in two primary metabolites. [] One of these metabolites, M2, inhibits CYP3A, contributing to the time-dependent pharmacokinetics of AMG 487. []
  • Relevance: Although structurally distinct from N-Cyclopentyl-2-[(4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide, AMG 487 belongs to the broader class of pyrimidinone derivatives, sharing a similar heterocyclic core structure. []

(R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide (NBI-74330)

  • Compound Description: This compound is a potent and selective CXCR3 antagonist. [, ] It potently inhibits the binding of CXCL10 and CXCL11 to CXCR3 and blocks CXCR3-mediated functional responses, including ligand-induced G protein activation, calcium mobilization, and chemotaxis. [, ] NBI-74330 exhibits selectivity for CXCR3 and does not significantly affect the activity of other chemokine receptors or nonchemokine G protein-coupled receptors. [, ]
  • Relevance: Similar to AMG 487, NBI-74330 is also a pyrimidinone derivative and shares a similar heterocyclic core structure with N-Cyclopentyl-2-[(4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide. [, ]

[3H]N‐{1‐[3‐(4‐ethoxyphenyl)‐4‐oxo‐3,4‐dihydropyrido[2,3‐d]pyrimidin‐2‐yl]ethyl}‐2‐[4‐fluoro‐3‐(trifluoromethyl)phenyl]‐N‐[(1‐methylpiperidin‐4‐yl)methyl]acetamide (RAMX3)

  • Compound Description: This compound is the first tritium-labeled allosteric modulator of the human chemokine receptor CXCR3. [] It binds to the CXCR3 receptor with high affinity and exhibits negative cooperativity with the chemokine CXCL11. [] RAMX3 serves as a valuable tool for identifying and characterizing small-molecule allosteric modulators of CXCR3. []
  • Relevance: RAMX3, a pyrimidinone derivative, is structurally related to N-Cyclopentyl-2-[(4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide through their shared heterocyclic core structure. []
  • Compound Description: These compounds are biased negative allosteric modulators of the CXCR3 receptor. [] They exhibit probe-dependent inhibition of CXCR3 signaling, meaning their inhibitory effects vary depending on the signaling pathway or assay used to measure CXCR3 activity. []
  • Relevance: These compounds, belonging to the pyrimidinone class of molecules, share structural similarities with N-Cyclopentyl-2-[(4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide due to their common heterocyclic core structure. []

N‐[({1‐[3‐(4‐ethoxyphenyl)‐4‐oxo‐3,4‐dihydropyrido[2,3‐d]pyrimidin‐2‐yl]ethyl}‐2‐[4‐fluoro‐3‐(trifluoromethyl)phenyl]‐N‐{1‐[4‐(3‐(trifluoromethyl)‐3H‐diazirin‐3‐yl]benzyl}piperidin‐4‐yl)methyl]acetamide (10)

  • Compound Description: This compound is a photoactivatable probe designed for the structural and functional characterization of the CXCR3 allosteric binding pocket. [] It exhibits significant labeling of the CXCR3 receptor upon photolysis. [] This probe is a valuable tool for investigating the binding mode and interactions of allosteric modulators with CXCR3. []
  • Relevance: This compound is structurally related to N-Cyclopentyl-2-[(4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide through its pyrimidinone core structure, although it incorporates a photoactivatable diazirine group for labeling purposes. []

Properties

Product Name

N-cyclopentyl-2-[(4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide

IUPAC Name

N-cyclopentyl-2-[(4-oxo-5-phenyl-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Molecular Formula

C19H19N3O2S2

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C19H19N3O2S2/c23-15(20-13-8-4-5-9-13)11-26-19-21-17(24)16-14(10-25-18(16)22-19)12-6-2-1-3-7-12/h1-3,6-7,10,13H,4-5,8-9,11H2,(H,20,23)(H,21,22,24)

InChI Key

KHXJOFZCSUFCKS-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=O)CSC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.